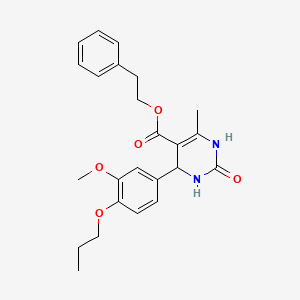![molecular formula C16H17NOS B4986694 2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
2-methyl-N-[2-(phenylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(phenylthio)ethyl]benzamide, also known as MPTB, is a chemical compound that has been widely studied in scientific research. It belongs to the class of benzamides and has been found to possess several important pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylase (HDAC), an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC activity, 2-methyl-N-[2-(phenylthio)ethyl]benzamide may alter the expression of genes involved in cancer cell growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to inhibit HDAC activity, which allows researchers to study the role of HDAC in various biological processes. However, one limitation is that 2-methyl-N-[2-(phenylthio)ethyl]benzamide may have off-target effects, meaning that it may affect other enzymes or proteins in addition to HDAC.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-[2-(phenylthio)ethyl]benzamide. One area of research is the development of 2-methyl-N-[2-(phenylthio)ethyl]benzamide derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[2-(phenylthio)ethyl]benzamide and its potential therapeutic applications. Finally, the use of 2-methyl-N-[2-(phenylthio)ethyl]benzamide in combination with other drugs may lead to improved treatment outcomes for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-methyl-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-mercaptoethylamine to form 2-methyl-N-(2-mercaptoethyl)benzamide. Finally, this compound is reacted with phenylmagnesium bromide to form 2-methyl-N-[2-(phenylthio)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(phenylthio)ethyl]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to possess antitumor activity, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. Additionally, 2-methyl-N-[2-(phenylthio)ethyl]benzamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-methyl-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13-7-5-6-10-15(13)16(18)17-11-12-19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWZKXYBCMXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(phenylthio)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)

![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)